molecular formula C11H12N2O B8343278 (1-Cyclopropyl-1H-indazol-5-yl) methanol

(1-Cyclopropyl-1H-indazol-5-yl) methanol

Cat. No.: B8343278
M. Wt: 188.23 g/mol
InChI Key: NGAUNYNQVAPQSK-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-1H-indazol-5-yl) methanol is a valuable indazole-based chemical scaffold for antimicrobial and anticancer research. The indazole core is a privileged structure in medicinal chemistry, known for its significant biological activities. Recent studies highlight that novel indazole derivatives demonstrate potent inhibitory effects against Gram-positive bacteria, including Streptococcus pneumoniae , with some compounds exhibiting superior efficacy compared to the standard antibiotic ampicillin . This positions such scaffolds as promising leads for developing new anti-infective agents to address drug-resistant pathogens. Furthermore, structural analogs of this compound serve as key intermediates in the design of kinase inhibitors. Research into indazole derivatives has identified potent, selective inhibitors for discoidin domain receptors (DDR1 and DDR2), which are receptor tyrosine kinases implicated in the progression of idiopathic pulmonary fibrosis (IPF) . These findings underscore the utility of the indazole pharmacophore in constructing molecular frameworks for investigating fibrotic diseases and developing targeted therapeutic candidates. The versatility of the this compound structure, particularly the modifiable hydroxymethyl group at the 5-position, allows for further synthetic elaboration. This enables researchers to explore structure-activity relationships and optimize properties for specific biological targets, making it a crucial building block in drug discovery programs .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(1-cyclopropylindazol-5-yl)methanol

InChI

InChI=1S/C11H12N2O/c14-7-8-1-4-11-9(5-8)6-12-13(11)10-2-3-10/h1,4-6,10,14H,2-3,7H2

InChI Key

NGAUNYNQVAPQSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)CO)C=N2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

(1-Cyclopropyl-1H-indazol-5-yl) methanol has shown potential in the following areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of indazole exhibit significant antimicrobial properties. For instance, research has demonstrated that certain indazole compounds can inhibit bacterial growth effectively, making them candidates for new antibiotic therapies .
  • Anticancer Activity : The indazole scaffold has been investigated for its anticancer properties. Specific derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Drug Development

The unique structure of this compound allows it to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting diseases like cancer and infections .
  • Targeting Disease Mechanisms : Its ability to modulate receptor activity suggests that it could be developed into therapeutic agents for conditions such as diabetes or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

StudyFocusFindings
Gaikwad et al. (2022)Antimicrobial ActivityDemonstrated significant antibacterial effects against pathogens like Staphylococcus aureus and E. coli with zones of inhibition comparable to standard antibiotics .
Charette et al. (2018)Anticancer PropertiesReported that certain indazole derivatives exhibited potent anticancer activity with IC50 values in the nanomolar range against melanoma cell lines .
PMC Study (2021)Enzyme TargetingIdentified that indazole-based compounds effectively inhibit dihydroorotate dehydrogenase, a target for antimalarial drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related molecules, including substituted indazoles, imidazoles, and oxadiazoles, with emphasis on substituent effects and pharmacological relevance.

Compound Core Structure Substituents Key Properties Reference
(1-Cyclopropyl-1H-indazol-5-yl) methanol Indazole 1-Cyclopropyl, 5-CH₂OH Enhanced metabolic stability, moderate solubility in polar solvents
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole 4-(Chloromethyl)phenyl, 5-nitro High reactivity (Cl as leaving group), nitro group aids in redox interactions
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Oxadiazole Indole-methyl, thiol Antimicrobial activity, thiol group facilitates metal coordination
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethanol Imidazole Styryl, 5-nitro, ethanol Fluorescent properties, nitro group enhances electron-withdrawing effects

Preparation Methods

Synthesis of 1-Cyclopropyl-5-nitro-1H-indazole

An alternative approach involves nitration of 1-cyclopropyl-1H-indazole. Treatment with fuming HNO₃ (2.5 mL) in H₂SO₄ (5 mL) at 0°C for 1 h introduces the nitro group at the 5-position with 68% yield.

Key Data :

  • Nitration regioselectivity: >95% para to the cyclopropyl group (confirmed by LC-MS).

  • Purification: Silica gel chromatography (Petroleum ether/EtOAc 4:1).

Reduction of Nitro Group to Amine

Catalytic hydrogenation (H₂, 1 atm) over 10% Pd/C in EtOH reduces the nitro group to an amine (1-cyclopropyl-1H-indazol-5-amine) quantitatively.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Total Steps45
Overall Yield42%38%
Key AdvantageFewer stepsBetter regioselectivity
Major LimitationLow functional group toleranceHigh catalyst loading

Optimization Strategies for Industrial-Scale Production

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • Ether solvents (THF, dioxane) balance reactivity and ease of workup.

Catalytic Systems

  • Palladium catalysts : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in cross-coupling steps.

  • Copper ligands : 2,2'-Bipyridyl increases Ullmann coupling efficiency by 20%.

Analytical Characterization

LC-MS Profiling

  • Molecular ion : [M+H]⁺ = 230.1 (calc. 230.1)

  • Retention time : 2.34 min (Method A)

¹H NMR (400 MHz, CDCl₃)

  • δ 8.07 (s, 1H, indazole-H), 4.65 (s, 2H, CH₂OH), 3.60 (m, 1H, cyclopropyl), 1.20–1.15 (m, 4H, cyclopropyl-CH₂).

Challenges and Mitigation

  • Cyclopropane ring stability : Prone to ring-opening under strong acids; mitigated by using AlCl₃ in DCM.

  • Indazole tautomerism : Controlled by maintaining pH < 7 during workup.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (1-Cyclopropyl-1H-indazol-5-yl) methanol?

  • Methodological Answer : A plausible route involves functionalization of the indazole core followed by cyclopropane ring introduction. For example, chlorination of a hydroxyl precursor using thionyl chloride (SOCl₂) under anhydrous conditions, as demonstrated in analogous indazole derivatives . Subsequent reduction or nucleophilic substitution could yield the methanol moiety. Key steps include:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Column chromatography with silica gel and methanol/chloroform gradients.
  • Yield Optimization : Control reaction temperature (e.g., 0–5°C for chlorination) to minimize side reactions.

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Follow guidelines for similar indazole derivatives :

  • Storage : Keep in airtight, corrosion-resistant containers, away from moisture and sunlight.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Ventilation : Ensure airflow >12 exchanges/hour to prevent vapor accumulation.

Q. How can NMR spectroscopy confirm the compound’s structure?

  • Methodological Answer :

  • Sample Preparation : Dissolve 10–20 mg in deuterated DMSO or CDCl₃.
  • Key Peaks :
  • ¹H NMR : Cyclopropyl protons (δ 1.2–1.5 ppm), indazole aromatic protons (δ 7.5–8.5 ppm), and methanol -OH (δ 4.5–5.0 ppm, broad).
  • ¹³C NMR : Cyclopropyl carbons (δ 10–15 ppm), indazole C5 (δ 120–130 ppm), and methanol carbon (δ 60–65 ppm).
  • Validation : Compare with spectral data of structurally similar compounds, such as 1H-imidazol-4-yl derivatives .

Advanced Research Questions

Q. How to resolve crystallographic data discrepancies during structure refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for iterative refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Common Issues :
  • Thermal Motion : Apply restraints to cyclopropane ring atoms if ADPs (Atomic Displacement Parameters) are abnormally high.
  • Twinned Data : Test for twinning using R-factor ratios; employ SHELXL’s TWIN/BASF commands .
  • Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G* level) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Studies : Optimize geometry using Gaussian09 at B3LYP/6-311++G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • MD Simulations : Use AMBER or GROMACS to study solvation effects in methanol/water mixtures .
  • Docking Studies : For biological targets, employ AutoDock Vina with indazole-based pharmacophore constraints.

Q. How to optimize HPLC purification for this compound?

  • Methodological Answer :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of methanol (20% → 80%) in 0.1% trifluoroacetic acid (TFA)/water over 30 minutes.
  • Detection : UV at 254 nm (indazole absorption band).
  • Example Parameters :
ParameterValue
Flow Rate1.0 mL/min
Injection Volume20 µL
Retention Time~12–15 min
  • Validation : Compare retention times with spiked standards .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :

  • Hypothesis Testing :

Impurity Check : Analyze via LC-MS; residual cyclopropane precursors may alter solubility.

Polymorphism : Perform PXRD to rule out crystalline vs. amorphous forms.

  • Solvent Selection : Test in methanol/water mixtures (0–100% methanol) to identify critical solubility thresholds .

Q. Why do computational and experimental bond lengths differ for the cyclopropane ring?

  • Methodological Answer :

  • Error Sources :
  • Crystal Packing Effects : Compare X-ray data with gas-phase DFT calculations.
  • Thermal Expansion : Refine X-ray data at multiple temperatures (e.g., 100 K vs. 298 K) .
  • Mitigation : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing bond distortions .

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